![molecular formula C13H18N2S B13609457 1-Benzylpiperidine-2-carbothioamide](/img/structure/B13609457.png)
1-Benzylpiperidine-2-carbothioamide
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Overview
Description
1-Benzylpiperidine-2-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a benzyl group attached to the piperidine ring and a carbothioamide group at the second position of the piperidine ring.
Preparation Methods
The synthesis of 1-Benzylpiperidine-2-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Benzylpiperidine and thiocarbonyldiimidazole.
Reaction Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C.
Procedure: The 1-benzylpiperidine is dissolved in an appropriate solvent, such as dichloromethane, and thiocarbonyldiimidazole is added slowly with stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzylpiperidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and solvents like dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of enzymes such as acetylcholinesterase. Similar compounds have shown antidepressant-like properties in animal models, suggesting that this compound may exert similar effects due to its structural characteristics. Compounds with related structures have been identified as potential cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibit antipsychotic effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Biological Research The compound is used in studies investigating the role of piperidine derivatives in modulating biological pathways and their effects on cellular processes. The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and cellular signaling pathways. It may inhibit enzymes involved in neurotransmitter metabolism or degradation, thereby enhancing the availability of key neurotransmitters like acetylcholine and serotonin.
- Industrial Applications It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-2-carbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound may also exert its effects by modulating oxidative stress pathways, thereby providing neuroprotective benefits .
Comparison with Similar Compounds
1-Benzylpiperidine-2-carbothioamide can be compared with other similar compounds, such as:
1-Benzylpiperidine-4-carboxamide: This compound has a carboxamide group instead of a carbothioamide group. It exhibits different chemical reactivity and biological activity.
1-Benzylpiperidine-2-carboxylic acid: This compound has a carboxylic acid group at the second position of the piperidine ring. It is used in different synthetic applications and has distinct pharmacological properties.
1-Benzylpiperidine-2-thiol: This compound has a thiol group at the second position of the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-Benzylpiperidine-2-carbothioamide is an organic compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H16N2S and a molecular weight of approximately 250.36 g/mol. The compound features a piperidine ring with a benzyl group and a carbothioamide functional group, which contribute to its unique pharmacological properties.
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications:
- Antidepressant-like Effects : Similar compounds have shown antidepressant-like properties in animal models, suggesting that this compound may exert similar effects due to its structural characteristics.
- Cholinesterase Inhibition : Compounds with related structures have been identified as potential cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- Antipsychotic Potential : Some derivatives exhibit antipsychotic effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
The pharmacological effects of this compound are likely mediated through its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism or degradation, thereby enhancing the availability of key neurotransmitters like acetylcholine and serotonin.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-benzylpiperidine-1-carbothioamide | Benzyl group at nitrogen; carbothioamide | Potential cholinesterase inhibitor |
1-benzylpiperidine-3-carbothioamide | Benzyl group at nitrogen; carbothioamide | Antidepressant-like effects |
4-benzylpiperidine | Benzyl group at 4-position on piperidine | Monoamine releasing agent |
4-anilino-1-benzylpiperidine-4-carboxamide | Anilino substitution; carboxamide | Antipsychotic potential |
Case Studies and Research Findings
Several studies have highlighted the efficacy of piperidine derivatives in preclinical models:
- Antidepressant Studies : Research demonstrated that derivatives similar to this compound exhibited significant reductions in depressive behavior in rodent models when administered chronically.
- Cholinesterase Inhibition : A study evaluated the cholinesterase inhibitory activity of various piperidine derivatives, finding that some compounds showed IC50 values in the low micromolar range, indicating strong inhibition .
- Neuropharmacological Applications : The unique combination of the benzyl group and carbothioamide functionality has been linked to enhanced neuropharmacological profiles, making these compounds candidates for further development in treating neurodegenerative disorders.
Properties
Molecular Formula |
C13H18N2S |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-benzylpiperidine-2-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c14-13(16)12-8-4-5-9-15(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,16) |
InChI Key |
WFXITQXCXCPTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=S)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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